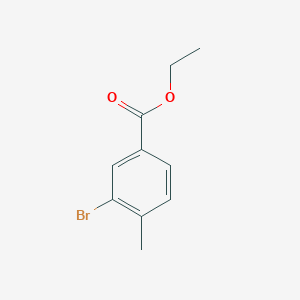

Ethyl 3-bromo-4-methylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-bromo-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-3-13-10(12)8-5-4-7(2)9(11)6-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZQYNXOOLMOGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60565862 | |

| Record name | Ethyl 3-bromo-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147962-81-0 | |

| Record name | Ethyl 3-bromo-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-bromo-4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-bromo-4-methylbenzoate (CAS No. 147962-81-0), a substituted aromatic ester of interest in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, safety information, and a plausible synthetic route. Due to the limited availability of experimental data for this specific isomer, information for the related isomer, Ethyl 4-bromo-3-methylbenzoate, is provided for comparative purposes where noted.

Compound Identification

This section provides the key identifiers for this compound.

| Identifier | Value |

| Compound Name | This compound |

| CAS Number | 147962-81-0[1][2] |

| Molecular Formula | C₁₀H₁₁BrO₂[1] |

| Molecular Weight | 243.10 g/mol [1] |

| IUPAC Name | This compound[1] |

| Synonyms | Benzoic acid, 3-bromo-4-methyl-, ethyl ester; 3-Bromo-4-methyl-benzoic acid ethyl ester[1] |

| InChIKey | ILZQYNXOOLMOGA-UHFFFAOYSA-N[1] |

| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1)C)Br[1] |

Physical and Chemical Properties

Table 2.1: Computed Physical and Chemical Properties of this compound

| Property | Value | Source |

| XLogP3 | 3.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 241.99424 Da | PubChem[1] |

| Topological Polar Surface Area | 26.3 Ų | PubChem[1] |

Table 2.2: Experimental Properties of Isomer: Ethyl 4-bromo-3-methylbenzoate (CAS 160313-69-9)

| Property | Value |

| Physical State | Colorless to light yellow clear liquid |

| Boiling Point | 275 °C (lit.) |

| Density | 1.379 g/cm³ (Predicted) |

| Refractive Index | 1.538 |

| Flash Point | 137 °C |

Safety and Hazard Information

Safety and hazard data specific to this compound is not available. The following information is for the isomer Ethyl 4-bromo-3-methylbenzoate (CAS 160313-69-9) and should be used as a reference with caution.

| Hazard Information | Details |

| GHS Pictogram | GHS07 (Exclamation mark)[3] |

| Signal Word | Warning[3] |

| Hazard Statements | H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] H335: May cause respiratory irritation.[4] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501 |

Synthesis and Experimental Protocols

This compound can be synthesized via a two-step process starting from 4-methylbenzoic acid (p-toluic acid). The general workflow involves the bromination of the aromatic ring followed by the esterification of the carboxylic acid.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-4-methylbenzoic Acid (General Protocol)

This procedure is based on the standard electrophilic aromatic substitution (bromination) of a toluene derivative.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylbenzoic acid in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).

-

Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃) or iron filings to the mixture.

-

Bromine Addition: Slowly add an equimolar amount of bromine (Br₂) dropwise to the stirred solution at room temperature. The reaction is exothermic and will generate hydrogen bromide (HBr) gas, which should be neutralized with a base trap.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting material.

-

Workup: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to consume any excess bromine. Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting crude 3-bromo-4-methylbenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound (General Protocol - Fischer Esterification)

This procedure is a standard acid-catalyzed esterification.[5]

-

Reaction Setup: In a round-bottom flask, combine 3-bromo-4-methylbenzoic acid with a large excess of absolute ethanol, which acts as both a reactant and the solvent.

-

Catalyst Addition: Add a catalytic amount (a few drops) of concentrated sulfuric acid to the mixture.[5]

-

Reflux: Heat the mixture to reflux with stirring for several hours. The reaction is an equilibrium, and using excess ethanol helps to drive it towards the product side.

-

Reaction Monitoring: Monitor the reaction's progress by TLC until the starting carboxylic acid is consumed.

-

Workup: After cooling the reaction mixture to room temperature, remove the excess ethanol using a rotary evaporator. Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate.

-

Neutralization: Carefully wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted carboxylic acid. Continue washing until CO₂ evolution ceases. Then, wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.

Spectroscopic Data

References

An In-depth Technical Guide to the Synthesis of Ethyl 3-bromo-4-methylbenzoate from 3-bromo-4-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 3-bromo-4-methylbenzoate, a valuable intermediate in the preparation of various pharmaceutical compounds. The primary method detailed is the Fischer-Speier esterification, a classic and reliable acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3][4][5] This document outlines the signaling pathway of the reaction, a detailed experimental workflow, and quantitative data to guide laboratory synthesis.

Reaction Principle: Fischer-Speier Esterification

The synthesis of this compound from 3-bromo-4-methylbenzoic acid is achieved through Fischer-Speier esterification. This reaction involves the treatment of the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄).[1][2][3][4] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is used, and the water formed as a byproduct is often removed.[6]

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of the ethanol then attacks this activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product.[1][2][4]

Signaling Pathway of Fischer-Speier Esterification

Caption: Mechanism of the acid-catalyzed esterification.

Quantitative Data Summary

The following table summarizes typical quantitative data for the Fischer esterification of a closely related substrate, 3-bromobenzoic acid, with methanol. These values can serve as a strong starting point for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Carboxylic Acid | 1.0 equivalent | [7][8] |

| Alcohol (Ethanol) | Excess (often used as solvent) | [7][8] |

| Catalyst (H₂SO₄) | Catalytic amount | [7][8] |

| Reaction Conditions | ||

| Temperature | Reflux | [7][8] |

| Reaction Time | ~10 hours | [7] |

| Yield | ||

| Isolated Yield | ~85% (for methyl ester) | [7] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials and Reagents:

-

3-bromo-4-methylbenzoic acid

-

Absolute Ethanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Standard laboratory glassware

Experimental Workflow

Caption: Step-by-step synthesis and purification process.

Detailed Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-bromo-4-methylbenzoic acid (1.0 eq) in an excess of absolute ethanol. While stirring, carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7][8]

-

Work-up: After the reaction is complete (typically after several hours), allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

-

Extraction: Dilute the residue with water and transfer it to a separatory funnel. Extract the aqueous layer with a suitable organic solvent such as diethyl ether.

-

Washing: Wash the combined organic extracts sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[1]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography if necessary to achieve high purity.

This comprehensive guide provides the essential information for the successful synthesis of this compound. Researchers are advised to adapt the procedure based on their specific laboratory conditions and to adhere to all standard safety protocols when handling the reagents.

References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. personal.tcu.edu [personal.tcu.edu]

- 7. chembk.com [chembk.com]

- 8. benchchem.com [benchchem.com]

"physical and chemical properties of Ethyl 3-bromo-4-methylbenzoate"

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 3-bromo-4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an organic compound that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its specific substitution pattern on the benzene ring, featuring a bromine atom and a methyl group, provides reactive sites for further chemical transformations. This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and a logical workflow for its preparation.

Chemical Identity and Structure

-

IUPAC Name: this compound[1]

-

Synonyms: 3-Bromo-4-methyl-benzoic acid ethyl ester, Benzoic acid, 3-bromo-4-methyl-, ethyl ester[1]

-

CAS Number: 147962-81-0[1]

-

Molecular Formula: C₁₀H₁₁BrO₂[1]

-

Molecular Weight: 243.10 g/mol [1]

-

Chemical Structure:

C---C---C(=O)OCC || | || C---C---C \ / C C | CH3

Quantitative Data Summary

The following tables summarize the key physical and computed properties of this compound.

Table 1: Physical Properties

| Property | Value | Source |

| Molecular Weight | 243.10 g/mol | [1] |

| Exact Mass | 241.99424 Da | [1] |

| Monoisotopic Mass | 241.99424 Da | [1] |

| Appearance | Orange oil (based on similar methyl ester) | [2] |

| Storage Temperature | Room temperature, under inert atmosphere | [3][4] |

Table 2: Computed Chemical Properties

| Property | Value | Source |

| XLogP3 | 3.2 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Topological Polar Surface Area | 26.3 Ų | [1] |

| Heavy Atom Count | 13 | [1] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol is adapted from a general procedure for the synthesis of the corresponding methyl ester, Mthis compound.[2]

Objective: To synthesize this compound from 3-bromo-4-methylbenzoic acid and ethanol.

Materials:

-

3-bromo-4-methylbenzoic acid

-

Ethanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Suspend 3-bromo-4-methylbenzoic acid (1.0 eq) in anhydrous ethanol (approx. 10 mL per gram of acid) in a round-bottom flask equipped with a magnetic stir bar.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.02 eq) to the suspension.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to 60-70°C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically run for several hours (e.g., 24-48 hours) until completion.[2]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Concentrate the reaction mixture using a rotary evaporator to remove the excess ethanol.[2]

-

Extraction: Dissolve the resulting residue in ethyl acetate.[2] Transfer the solution to a separatory funnel.

-

Washing: Wash the organic phase with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.[2] Subsequently, wash with brine.

-

Drying and Filtration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.[2]

-

Purification: The crude this compound can be purified by column chromatography on silica gel if necessary.

Logical and Experimental Workflows

Synthesis and Purification Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound as described in the experimental protocol.

Caption: Workflow for the synthesis of this compound.

Spectral Information

-

¹H NMR: The spectrum would be expected to show signals for the aromatic protons, a quartet for the ethyl ester's -OCH₂- group, a triplet for the ethyl ester's -CH₃ group, and a singlet for the methyl group on the benzene ring.

-

¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon of the ester, the carbons of the aromatic ring (with varying shifts due to the bromo, methyl, and ester substituents), the -OCH₂- carbon, and the two methyl carbons.

-

IR Spectroscopy: The infrared spectrum would prominently feature a strong absorption band around 1720 cm⁻¹ corresponding to the C=O stretching of the ester group. C-O stretching bands and aromatic C-H and C=C stretching bands would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

For reference, spectral data for the related compound Ethyl 4-bromo-3-methylbenzoate is available, including GC-MS and vapor phase IR spectra.[5] Researchers can consult spectral databases like the Spectral Database for Organic Compounds (SDBS) for data on similar structures.[6]

References

- 1. This compound | C10H11BrO2 | CID 14945865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mthis compound | 104901-43-1 [chemicalbook.com]

- 3. This compound | 147962-81-0 [chemicalbook.com]

- 4. Ethyl 4-bromo-3-methylbenzoate | 160313-69-9 [sigmaaldrich.cn]

- 5. Ethyl 4-bromo-3-methylbenzoate | C10H11BrO2 | CID 21729626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

An In-depth Technical Guide to the Structural Isomers and Nomenclature of Ethyl 3-bromo-4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of ethyl 3-bromo-4-methylbenzoate, a compound of interest in pharmaceutical and chemical research. This document details the nomenclature, physicochemical properties, and synthetic methodologies related to these isomers, presenting data in a clear and accessible format to support research and development activities.

Introduction to this compound and its Isomers

This compound is an aromatic ester with the molecular formula C₁₀H₁₁BrO₂. The core structure consists of a benzene ring substituted with an ethyl carboxylate group, a bromine atom, and a methyl group. The relative positions of the bromo and methyl substituents on the benzene ring give rise to ten distinct positional isomers, each with unique physical and chemical properties. A thorough understanding of these isomers is crucial for their unambiguous identification, synthesis, and application in various scientific fields.

Nomenclature of Positional Isomers

The systematic IUPAC nomenclature for the ten positional isomers of ethyl bromo-methylbenzoate is presented below. The numbering of the benzene ring begins at the carbon atom bearing the ethyl carboxylate group (position 1).

-

Ethyl 2-bromo-3-methylbenzoate

-

Ethyl 2-bromo-4-methylbenzoate

-

Ethyl 2-bromo-5-methylbenzoate

-

Ethyl 2-bromo-6-methylbenzoate

-

Ethyl 3-bromo-2-methylbenzoate

-

This compound[1]

-

Ethyl 3-bromo-5-methylbenzoate[2]

-

Ethyl 4-bromo-2-methylbenzoate

-

Ethyl 4-bromo-3-methylbenzoate

-

Ethyl 5-bromo-2-methylbenzoate

Comparative Physicochemical Data

The following tables summarize the available quantitative data for the positional isomers of ethyl bromo-methylbenzoate, facilitating easy comparison of their physical properties.

Table 1: General and Physical Properties of Ethyl bromo-methylbenzoate Isomers

| IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| Ethyl 2-bromo-3-methylbenzoate | 155694-83-0 | C₁₀H₁₁BrO₂ | 243.10 | ||

| Ethyl 2-bromo-4-methylbenzoate | 155694-82-9 | C₁₀H₁₁BrO₂ | 243.10 | ||

| Ethyl 2-bromo-5-methylbenzoate | 155694-84-1 | C₁₀H₁₁BrO₂ | 243.10 | ||

| Ethyl 2-bromo-6-methylbenzoate | 1243389-08-3 | C₁₀H₁₁BrO₂ | 243.10 | ||

| Ethyl 3-bromo-2-methylbenzoate | 359629-89-9 | C₁₀H₁₁BrO₂ | 243.10 | ||

| This compound | 147962-81-0 | C₁₀H₁₁BrO₂ | 243.10 | ||

| Ethyl 3-bromo-5-methylbenzoate | 612834-81-8 | C₁₀H₁₁BrO₂ | 243.10 | ||

| Ethyl 4-bromo-2-methylbenzoate | 220389-34-4 | C₁₀H₁₁BrO₂ | 243.10 | 289.8±20.0[3] | |

| Ethyl 4-bromo-3-methylbenzoate | 160313-69-9 | C₁₀H₁₁BrO₂ | 243.10 | 275[4] | |

| Ethyl 5-bromo-2-methylbenzoate | 359629-91-7 | C₁₀H₁₁BrO₂ | 243.10 | 276.0±20.0[5] | 1.378±0.06[5] |

Table 2: Spectroscopic Data of Ethyl bromo-methylbenzoate Isomers

| IUPAC Name | ¹H NMR Data (CDCl₃, δ ppm) | ¹³C NMR Data (CDCl₃, δ ppm) |

| Ethyl 4-bromo-3-methylbenzoate | 7.86 (d, J=8.6 Hz, 1H), 7.52 (d, J=8.4 Hz, 1H), 4.37-4.27 (m, 2H), 2.41 (s, 3H), 1.37-1.30 (m, 3H) | 165.6, 131.4, 130.9, 129.2, 127.7, 61.0, 21.6, 14.1 |

Note: Spectroscopic data for other isomers is limited in the available literature. The provided data for Ethyl 4-bromo-3-methylbenzoate is inferred from data for similar compounds.[6]

Experimental Protocols: Synthesis of Isomers

The primary route for the synthesis of ethyl bromo-methylbenzoate isomers is the esterification of the corresponding bromo-methylbenzoic acid with ethanol. Two common and effective methods are the Fischer esterification and the Steglich esterification.

General Protocol for Fischer Esterification

The Fischer esterification involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.

Procedure:

-

To a solution of the respective bromo-methylbenzoic acid (1.0 eq) in an excess of anhydrous ethanol, add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1 eq).

-

Heat the reaction mixture at reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl ester.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

General Protocol for Steglich Esterification

The Steglich esterification is a milder method that uses a coupling agent and a catalyst, making it suitable for substrates that are sensitive to strong acidic conditions.[7][8][9][10][11]

Procedure:

-

Dissolve the bromo-methylbenzoic acid (1.0 eq) and ethanol (1.2 eq) in an anhydrous aprotic solvent like dichloromethane.

-

Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

-

Cool the mixture to 0 °C using an ice bath.

-

Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring the progress by TLC.[7]

-

Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with dilute hydrochloric acid to remove excess DMAP, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude ester by column chromatography.

Visualization of Isomeric Relationships

The following diagram, generated using Graphviz, illustrates the logical relationship between the different positional isomers of ethyl bromo-methylbenzoate based on the substitution pattern on the benzene ring.

Positional Isomers of Ethyl Bromo-methylbenzoate.

Conclusion

This technical guide has provided a detailed overview of the structural isomers of this compound. By consolidating information on nomenclature, physicochemical properties, and synthetic protocols, this document serves as a valuable resource for researchers in the fields of chemistry and drug development. The clear presentation of comparative data and detailed experimental methodologies is intended to facilitate further research and application of these compounds.

References

- 1. This compound | C10H11BrO2 | CID 14945865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 3-bromo-5-methylbenzoate | C10H11BrO2 | CID 20086624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 4-Bromo-2-Methylbenzoate [myskinrecipes.com]

- 4. Ethyl 4-Bromo-3-methylbenzoate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. guidechem.com [guidechem.com]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. Steglich esterification - Wikipedia [en.wikipedia.org]

- 9. Steglich Esterification [organic-chemistry.org]

- 10. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. synarchive.com [synarchive.com]

Spectroscopic Data for Ethyl 3-bromo-4-methylbenzoate Currently Unavailable

A comprehensive search for experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for Ethyl 3-bromo-4-methylbenzoate has not yielded a complete and verified dataset from publicly available resources. While spectral information for isomers such as Ethyl 4-bromo-3-methylbenzoate and related compounds is accessible, the specific data for the 3-bromo-4-methyl isomer remains elusive in the searched scientific literature and chemical databases.

This lack of readily available experimental data prevents the compilation of a detailed technical guide as requested. The creation of accurate data tables, experimental protocols, and meaningful visualizations is contingent on having reliable, published spectroscopic information.

Researchers, scientists, and drug development professionals seeking this specific information are encouraged to consult specialized chemical suppliers who may possess internal analytical data or to perform the synthesis and spectroscopic characterization of this compound to generate the required data.

General Experimental Protocols

For researchers intending to acquire the spectroscopic data independently, the following general methodologies for NMR, IR, and MS analysis of similar aromatic esters are provided as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added for chemical shift calibration.

¹H NMR Spectroscopy: The ¹H NMR spectrum would be acquired on a spectrometer operating at a frequency of 300 MHz or higher. Key parameters to be set include the spectral width, number of scans, relaxation delay, and pulse width. The resulting spectrum would provide information on the chemical environment of the hydrogen atoms, their multiplicity (singlet, doublet, triplet, etc.), and integration (the relative number of protons).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be recorded on the same instrument. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans is typically required. Broadband proton decoupling is commonly used to simplify the spectrum to single lines for each unique carbon atom. The chemical shifts would indicate the types of carbon atoms present (e.g., aromatic, carbonyl, aliphatic).

Infrared (IR) Spectroscopy

Sample Preparation: For IR analysis, a small amount of the liquid sample would be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, if the compound is a solid, it could be prepared as a KBr pellet or dissolved in a suitable solvent (e.g., chloroform) for analysis in a solution cell.

Data Acquisition: The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer. The spectrum is typically scanned over the mid-infrared range (e.g., 4000-400 cm⁻¹). The resulting spectrum would show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule, such as the C=O stretch of the ester, C-H stretches of the aromatic and aliphatic groups, and C-Br stretch.

Mass Spectrometry (MS)

Sample Introduction and Ionization: A dilute solution of the sample would be introduced into the mass spectrometer. Electron ionization (EI) is a common technique for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

Mass Analysis: The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The mass spectrum would show the molecular ion peak (M⁺), corresponding to the molecular weight of the compound, and various fragment ion peaks, which can provide structural information. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would be a characteristic feature in the mass spectrum.

Logical Relationship of Spectroscopic Data to Chemical Structure

The following diagram illustrates the logical connection between the different spectroscopic techniques and the structural information they would provide for this compound.

Caption: Relationship between spectroscopic data and chemical structure.

Generalized Experimental Workflow

The diagram below outlines a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Generalized workflow for spectroscopic analysis.

The Synthetic Versatility of Ethyl 3-bromo-4-methylbenzoate: A Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-bromo-4-methylbenzoate is a versatile aromatic building block with significant applications in organic synthesis, particularly in the construction of complex molecular architectures relevant to the pharmaceutical and materials science industries. Its strategic placement of bromo, methyl, and ethyl ester functionalities allows for a range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth overview of its applications, complete with experimental protocols and data to facilitate its use in research and development.

Core Applications in Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound serves as a key handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for the construction of biaryl systems and other complex scaffolds.

Suzuki-Miyaura Coupling: A Gateway to Biaryl Compounds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[1] this compound is an excellent substrate for such reactions, allowing for the synthesis of a variety of 3-aryl-4-methylbenzoate derivatives. These biaryl structures are prevalent in many biologically active molecules, including angiotensin II receptor blockers like Telmisartan.[2][3][4][5]

A key application of this compound is in the synthesis of intermediates for angiotensin II receptor antagonists. The coupling with a suitable boronic acid can generate a biaryl core structure that is central to the pharmacological activity of these drugs.[2][3][4][5]

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for Suzuki-Miyaura couplings of aryl bromides similar to this compound. This data provides a baseline for expected outcomes and serves as a starting point for reaction optimization.

| Aryl Bromide Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Ethyl 3-iodobenzoate | p-Tolylmagnesium chloride | PdCl₂(PPh₃)₂ (1.3) | - | - | THF | RT | Overnight | ~60 |

| 4-Amino-3-bromobenzoic acid | Arylboronic acid | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12-24 | 70-90 |

| 2-Bromo-6-methyl-1H-benzo[d]imidazole | Arylboronic acid | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 80-95 |

| 4-Bromo-6-methylbenzo[d]thiazole | Arylboronic acid | Pd₂(dba)₃ (10) | - | Na₂CO₃ | Dioxane/H₂O | Reflux | 4 | 60-80 |

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4'-methyl-[1,1'-biphenyl]-3-carboxylate via Suzuki-Miyaura Coupling

This protocol details a representative Suzuki-Miyaura coupling of this compound with p-tolylboronic acid.

Materials:

-

This compound

-

p-Tolylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.), p-tolylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Solvent Addition: Add a 3:1 mixture of toluene and ethanol, followed by water (10% of the total solvent volume).

-

Degassing: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

-

Catalyst Addition: Add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford ethyl 4'-methyl-[1,1'-biphenyl]-3-carboxylate.[6]

References

The Strategic Role of Ethyl 3-bromo-4-methylbenzoate and its Analogs as Core Intermediates in Modern Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-bromo-4-methylbenzoate and its structural isomers are pivotal intermediates in the synthesis of a multitude of high-value active pharmaceutical ingredients (APIs). Their unique molecular architecture, featuring a reactive bromine atom and functional ester and methyl groups on a benzene ring, provides a versatile scaffold for constructing complex molecular frameworks. This technical guide elucidates the critical role of these intermediates, with a particular focus on their application in the synthesis of Angiotensin II Receptor Blockers (ARBs), a blockbuster class of antihypertensive drugs. Detailed experimental protocols, quantitative data, and diagrammatic representations of synthetic and biological pathways are provided to offer a comprehensive resource for professionals in drug development and chemical research.

Introduction: The Versatility of Brominated Benzoate Intermediates

This compound (CAS: 182333-33-3) and its related isomers are aromatic carboxylic acid esters that serve as fundamental building blocks in organic synthesis. The presence of a bromine atom ortho to a methyl group and meta to an ethyl ester function makes it a highly valuable precursor for carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. This reaction is instrumental in creating the biphenyl core structure characteristic of the 'sartan' class of drugs.

While various isomers exist, the underlying principle of their utility remains the same: to act as a handle for the strategic introduction of aryl moieties, ultimately leading to the final, complex API. This guide will focus on the synthetic pathway to Telmisartan, a widely prescribed ARB, to illustrate the quintessential role of these intermediates.

Physicochemical Properties

A foundational understanding of the physicochemical properties of these intermediates is crucial for their effective use in synthesis.

| Property | Value |

| Molecular Formula | C₁₀H₁₁BrO₂ |

| Molecular Weight | 243.10 g/mol |

| Appearance | Varies from colorless to light yellow liquid/solid |

| Boiling Point | Approx. 275-302 °C (for related isomers) |

| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene) |

Synthetic Application: The Gateway to Angiotensin II Receptor Blockers (ARBs)

The primary pharmaceutical application of bromo-methylbenzoate esters lies in the synthesis of the key biphenyl intermediate required for ARBs like Telmisartan. The synthesis of Telmisartan involves the construction of a complex heterocyclic system attached to a biphenyl carboxylic acid moiety. This compound and its analogs are instrumental in forming this biphenyl core.

A representative synthetic pathway involves the Suzuki-Miyaura cross-coupling reaction to create a 4'-methylbiphenyl-2-carboxylic acid ester, which is then further functionalized.

Experimental Protocol: Suzuki-Miyaura Coupling for Biphenyl Intermediate Synthesis

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl bromide (structurally analogous to this compound) with an arylboronic acid to form the biphenyl core of sartan drugs.

Materials:

-

Aryl Bromide (e.g., Methyl 2-bromobenzoate as a stand-in for the core structure) (1.0 equiv)

-

4-Methylphenylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen/argon inlet, add the aryl bromide (1.0 equiv), 4-methylphenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

-

Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

-

To this stirred suspension, add the Tetrakis(triphenylphosphine)palladium(0) catalyst.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 4'-methylbiphenyl-2-carboxylic acid methyl ester by column chromatography on silica gel.

Quantitative Data for Key Synthetic Intermediates

The following table summarizes typical yields and key analytical data for the intermediates in the Telmisartan synthesis, starting from a biphenyl precursor.

| Intermediate | Synthetic Step | Typical Yield (%) | Key Analytical Data (¹H NMR, δ ppm) |

| 4'-Methylbiphenyl-2-carboxylic acid methyl ester | Suzuki-Miyaura Coupling | 85-95 | 7.8-7.2 (m, 8H, Ar-H), 3.6 (s, 3H, OCH₃), 2.4 (s, 3H, Ar-CH₃) |

| Methyl 4'-(bromomethyl)biphenyl-2-carboxylate | Radical Bromination | 70-80 | 7.9-7.3 (m, 8H, Ar-H), 4.5 (s, 2H, CH₂Br), 3.6 (s, 3H, OCH₃) |

| Telmisartan tert-butyl ester | N-Alkylation | 60-70 | Characteristic peaks for the bibenzimidazole and biphenyl moieties. |

| Telmisartan | Hydrolysis | >90 | Final API confirmation by HPLC, MS, and NMR. |

Visualization of Key Pathways and Workflows

Synthetic Workflow for Telmisartan Intermediate

The following diagram illustrates the key steps in the synthesis of the biphenyl intermediate for Telmisartan, starting from a brominated benzoic acid ester.

Caption: Synthetic workflow for Telmisartan highlighting the role of the brominated intermediate.

Mechanism of Action: Angiotensin II Receptor Blockade

Telmisartan exerts its therapeutic effect by blocking the Angiotensin II Type 1 (AT₁) receptor. This prevents the physiological actions of Angiotensin II, a potent vasoconstrictor, leading to vasodilation and a reduction in blood pressure. The signaling pathway is illustrated below.

Caption: Signaling pathway of Angiotensin II and the blocking action of Telmisartan.

Conclusion

This compound and its structural analogs are indispensable intermediates in the pharmaceutical industry. Their utility in forming the core biphenyl structure of Angiotensin II Receptor Blockers exemplifies their strategic importance. The synthetic routes, while multi-stepped, are robust and amenable to large-scale industrial production. A thorough understanding of the reaction mechanisms, experimental protocols, and the biological pathways of the resulting APIs is paramount for the continued development of novel therapeutics. This guide provides a foundational framework for researchers and professionals engaged in this critical area of medicinal chemistry.

An In-depth Technical Guide to Ethyl 3-bromo-4-methylbenzoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-bromo-4-methylbenzoate is a valuable substituted benzoate ester that serves as a key intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and specialty chemical industries. Its specific substitution pattern offers a versatile scaffold for further chemical modifications. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, a detailed experimental protocol for its synthesis, and its known applications.

Introduction and Historical Context

While a singular, seminal publication detailing the initial "discovery" of this compound is not readily apparent in a historical context, its synthesis and existence are a logical extension of classical organic chemistry principles developed over the 19th and 20th centuries. The preparation of substituted benzoic acids and their subsequent esterification are fundamental reactions in organic synthesis.

The likely historical development would have followed a two-step process:

-

Synthesis of 3-bromo-4-methylbenzoic acid: The synthesis of this precursor acid is the critical step. The bromination of p-toluic acid or other related precursors would have been explored as chemists systematically investigated the reactivity of aromatic compounds.

-

Esterification: The well-established Fischer-Speier esterification method, or similar acid-catalyzed esterification reactions, would then be applied to convert the carboxylic acid to its ethyl ester.

The compound's utility as a building block in more complex molecules has led to its commercial availability and its appearance in modern chemical literature and patents, solidifying its importance as a research chemical.

Physicochemical Properties

A summary of the key quantitative data for this compound and its precursor, 3-bromo-4-methylbenzoic acid, is presented below for easy comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 147962-81-0 |

| Molecular Formula | C₁₀H₁₁BrO₂ |

| Molecular Weight | 243.10 g/mol |

| Boiling Point | 275 °C (lit.)[1] |

| Appearance | Colorless to light yellow liquid |

| Storage | Inert atmosphere, room temperature |

Table 2: Physicochemical Properties of 3-bromo-4-methylbenzoic acid

| Property | Value |

| IUPAC Name | 3-bromo-4-methylbenzoic acid |

| CAS Number | 7697-26-9 |

| Molecular Formula | C₈H₇BrO₂ |

| Molecular Weight | 215.04 g/mol |

| Melting Point | 204 °C |

| Appearance | White to pale yellow solid |

Synthesis Pathway

The most common and logical synthetic route to this compound involves a two-step process, starting from 4-methylbenzoic acid (p-toluic acid). The overall workflow is depicted in the diagram below.

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental methodologies for the synthesis of this compound.

Step 1: Synthesis of 3-bromo-4-methylbenzoic acid

This procedure is based on the electrophilic aromatic substitution (bromination) of 4-methylbenzoic acid.

Materials:

-

4-Methylbenzoic acid (p-toluic acid)

-

Iron(III) bromide (FeBr₃) or iron filings

-

Liquid bromine (Br₂)

-

Carbon tetrachloride (CCl₄) or another suitable inert solvent

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Sodium bisulfite (NaHSO₃), saturated aqueous solution

-

Dichloromethane (CH₂Cl₂) or diethyl ether for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

Round-bottom flask

-

Reflux condenser with a gas trap

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methylbenzoic acid in carbon tetrachloride. Add a catalytic amount of iron(III) bromide. If using iron filings, add them to the flask.

-

Bromination: From a dropping funnel, add liquid bromine dropwise to the stirred solution at room temperature. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux. The hydrogen bromide gas evolved should be directed to a gas trap.

-

Reaction Completion: After the addition of bromine is complete, gently heat the reaction mixture to reflux for 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing a saturated solution of sodium bisulfite to quench any unreacted bromine.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 10% hydrochloric acid and water. Extract the aqueous layers with dichloromethane or diethyl ether.

-

Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude 3-bromo-4-methylbenzoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Step 2: Synthesis of this compound (Fischer Esterification)

This protocol details the acid-catalyzed esterification of 3-bromo-4-methylbenzoic acid with ethanol.

Materials:

-

3-bromo-4-methylbenzoic acid

-

Absolute ethanol (EtOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Diethyl ether or ethyl acetate for extraction

-

Anhydrous sodium sulfate (Na₂SO₄) for drying

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-bromo-4-methylbenzoic acid in an excess of absolute ethanol.

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.

-

Work-up: Dissolve the residue in diethyl ether or ethyl acetate. Transfer the solution to a separatory funnel and wash it sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation to obtain the final product as a colorless to light yellow liquid.

Applications in Research and Drug Development

This compound is a versatile intermediate in organic synthesis. The presence of the bromine atom and the ester functional group allows for a variety of subsequent chemical transformations.

-

Cross-Coupling Reactions: The aryl bromide moiety is a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in the construction of complex molecular frameworks, including biaryl structures often found in pharmaceuticals.

-

Modification of the Ester Group: The ethyl ester can be hydrolyzed back to the carboxylic acid, reduced to an alcohol, or converted to an amide, providing access to a wide range of derivatives.

-

Pharmaceutical Intermediates: While specific drug synthesis pathways are often proprietary, compounds with similar structural motifs are utilized in the development of various therapeutic agents. The substituted benzoic acid core is a common feature in many biologically active molecules.

Conclusion

This compound, while not having a dramatic discovery story, represents a valuable and versatile building block in modern organic synthesis. Its preparation from readily available starting materials via well-established chemical reactions makes it an accessible intermediate for researchers in academia and industry. The ability to selectively functionalize the molecule at multiple positions ensures its continued use in the development of novel compounds with potential applications in medicinal chemistry and materials science. This guide provides the essential technical information for its synthesis and handling, serving as a valuable resource for scientific professionals.

References

The Bromine Substituent in Ethyl 3-bromo-4-methylbenzoate: An In-depth Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-bromo-4-methylbenzoate is a versatile aromatic building block in organic synthesis, prized for its amenability to a wide array of cross-coupling and substitution reactions. The strategic positioning of the bromine atom, ortho to a methyl group and meta to an ethyl ester, imparts a unique reactivity profile governed by a combination of electronic and steric effects. This technical guide provides a comprehensive overview of the fundamental reactivity of the bromine substituent, focusing on its participation in key synthetic transformations including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig), Grignard reagent formation, and nucleophilic aromatic substitution. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to enable researchers to effectively utilize this compound in the synthesis of complex molecules for pharmaceutical and materials science applications.

Introduction: Structural and Electronic Profile

This compound possesses a nuanced electronic landscape that dictates the reactivity of its C-Br bond. The ethyl ester group, being a meta-director and an electron-withdrawing group, deactivates the aromatic ring towards electrophilic attack but, more importantly, enhances the electrophilicity of the carbon atom bearing the bromine. This makes the C-Br bond susceptible to oxidative addition by transition metal catalysts and attack by strong nucleophiles.

Conversely, the methyl group at the 4-position is an electron-donating group, which slightly activates the ring. Its ortho position relative to the bromine atom introduces steric considerations that can influence the approach of bulky reagents and catalysts. Understanding this interplay of electronic and steric factors is crucial for predicting and optimizing reaction outcomes.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine substituent in this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-N bond formation. The general reactivity of aryl halides in these reactions follows the trend of I > OTf ≈ Br > Cl, placing aryl bromides in a favorable position of reactivity and commercial availability.[1]

The catalytic cycle for these reactions generally proceeds through three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a suitable coupling partner, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[1]

dot digraph "Palladium_Cross_Coupling_Cycle" { graph [fontname="Arial", fontsize=12, rankdir="LR", splines=true, overlap=false, nodesep=0.6, ranksep=1.2]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

"Ar-Br" [shape=plaintext, fontcolor="#202124"]; "Pd(0)L2" [fillcolor="#FBBC05"]; "Oxidative_Addition" [shape=ellipse, label="Oxidative\nAddition", fillcolor="#FFFFFF"]; "Ar-Pd(II)(Br)L2" [label="Ar-Pd(II)(Br)L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Transmetalation" [shape=ellipse, label="Transmetalation", fillcolor="#FFFFFF"]; "Ar-Pd(II)(R)L2" [label="Ar-Pd(II)(R)L₂", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Reductive_Elimination" [shape=ellipse, label="Reductive\nElimination", fillcolor="#FFFFFF"]; "Ar-R" [shape=plaintext, fontcolor="#202124"]; "M-R" [shape=plaintext, fontcolor="#202124", label="[M]-R"]; "M-X" [shape=plaintext, fontcolor="#202124", label="[M]-X"];

"Ar-Br" -> "Oxidative_Addition" [style=invis]; "Pd(0)L2" -> "Oxidative_Addition" [arrowhead=vee]; "Oxidative_Addition" -> "Ar-Pd(II)(Br)L2" [arrowhead=vee]; "Ar-Pd(II)(Br)L2" -> "Transmetalation" [arrowhead=vee]; "M-R" -> "Transmetalation" [style=invis]; "Transmetalation" -> "Ar-Pd(II)(R)L2" [arrowhead=vee]; "Transmetalation" -> "M-X" [style=invis]; "Ar-Pd(II)(R)L2" -> "Reductive_Elimination" [arrowhead=vee]; "Reductive_Elimination" -> "Ar-R" [style=invis]; "Reductive_Elimination" -> "Pd(0)L2" [arrowhead=vee, constraint=false]; } caption: "Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions."

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a powerful tool for the synthesis of biaryl compounds. For this compound, this reaction allows for the introduction of a variety of aryl and heteroaryl substituents at the 3-position.

Representative Reaction Conditions:

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 12-24 | ~85-95 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |

Note: Yields are based on reactions with structurally similar aryl bromides and may require optimization for this compound.[2][3]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

To a dry Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Add the palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol%).[2]

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed 4:1 mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Heck Reaction

The Heck reaction facilitates the coupling of aryl halides with alkenes, typically electron-deficient ones like acrylates, to form substituted alkenes. This reaction offers a direct method for the vinylation of the 3-position of the benzoate ring.

Representative Reaction Conditions:

| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Ethyl acrylate | Pd(OAc)₂ (1-5) | P(o-tol)₃ (2-10) | Et₃N | DMF or MeCN | 100-120 | 12-24 | ~80-90 |

| Styrene | Pd(OAc)₂ (2) | - | K₂CO₃ | DMF | 110 | 12 | ~97 |

Note: Yields are based on reactions with structurally similar aryl bromides and may require optimization.[4][5]

Experimental Protocol: Heck Reaction of this compound with Ethyl Acrylate

-

In a sealable reaction vessel, combine this compound (1.0 equiv), palladium(II) acetate (1-5 mol%), and a phosphine ligand such as tri(o-tolyl)phosphine (2-10 mol%).

-

Add a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN).

-

Add ethyl acrylate (1.2-1.5 equiv) and a base, typically a tertiary amine like triethylamine (2.0 equiv).

-

Seal the vessel and heat the mixture to 100-120 °C with stirring.

-

Monitor the reaction by GC-MS or TLC until the starting material is consumed.

-

After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This reaction is invaluable for the synthesis of arylalkynes.

Representative Reaction Conditions:

| Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 25-60 | 6-12 | ~85-95 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | Toluene | 80 | 8 | ~90 |

Note: Yields are based on reactions with generic aryl bromides and may need optimization.[6][7]

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

-

To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).

-

Add an anhydrous solvent such as tetrahydrofuran (THF) or toluene.

-

Add an amine base, such as triethylamine (2-3 equiv), followed by phenylacetylene (1.2 equiv) via syringe.

-

Stir the reaction mixture at room temperature or heat to 40-80 °C.

-

Monitor the reaction's progress by TLC or LC-MS.

-

Upon completion, dilute the mixture with an organic solvent and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.

-

Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction allows for the synthesis of N-aryl and N-heteroaryl derivatives from this compound. The choice of a bulky, electron-rich phosphine ligand is critical for high yields.[8][9]

Representative Reaction Conditions:

| Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Aniline | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu | Toluene | 80-110 | 12-24 | ~80-95 |

| Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | ~85-95 |

| Benzophenone imine (NH₃ surrogate) | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | ~90 |

Note: Yields are based on reactions with substituted aryl bromides and may vary.[10]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with palladium(II) acetate (2 mol%), a bulky phosphine ligand like XPhos (4 mol%), and sodium tert-butoxide (1.4 equiv).

-

Add this compound (1.0 equiv) and anhydrous toluene.

-

Add aniline (1.2 equiv) via syringe.

-

Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction by GC-MS or LC-MS.

-

After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the product by flash column chromatography.

Grignard Reagent Formation

The C-Br bond in this compound can be converted to a highly nucleophilic organometallic species through the formation of a Grignard reagent. This transformation involves the oxidative insertion of magnesium into the carbon-bromine bond.[11] The resulting Grignard reagent is a powerful nucleophile that can react with a wide range of electrophiles, such as aldehydes, ketones, and esters.

A critical consideration for this reaction is the presence of the ester functionality, which can react with the Grignard reagent. Therefore, Grignard formation is typically performed at low temperatures, and the subsequent reaction with an external electrophile must be competitive. For reactions where the ester is the intended electrophile, at least two equivalents of the Grignard reagent are required.[12]

Reaction Conditions:

| Reagent | Solvent | Conditions |

| Mg turnings | Anhydrous THF or Et₂O | Inert atmosphere, initiation with I₂ or 1,2-dibromoethane |

Experimental Protocol: Formation of the Grignard Reagent and Reaction with Benzaldehyde

-

Ensure all glassware is rigorously oven-dried. Assemble a three-neck flask with a condenser, dropping funnel, and nitrogen inlet.

-

Place magnesium turnings (1.2 equiv) in the flask.

-

Dissolve this compound (1.0 equiv) in anhydrous THF and add it to the dropping funnel.

-

Add a small portion of the aryl bromide solution to the magnesium. If the reaction does not initiate, add a small crystal of iodine or gently warm the flask.

-

Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux for an additional 30-60 minutes.

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of benzaldehyde (1.0 equiv) in anhydrous THF dropwise.

-

After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

-

Purify the resulting alcohol by column chromatography.

Nucleophilic Aromatic Substitution (SNA_r)

Aryl halides are generally unreactive towards nucleophilic substitution. However, the presence of strong electron-withdrawing groups ortho or para to the leaving group can activate the ring for nucleophilic aromatic substitution (SNA_r).[8][13] In this compound, the ethyl ester group is electron-withdrawing but is positioned meta to the bromine. This positioning does not allow for resonance stabilization of the negative charge in the Meisenheimer intermediate, making the SNA_r reaction less favorable under standard conditions.[14]

For a successful SNA_r reaction, harsher conditions or the presence of additional activating groups would likely be necessary. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the elimination of the bromide ion.[9]

General Reaction Conditions (for activated substrates):

| Nucleophile | Base | Solvent | Temp (°C) |

| NaOMe | - | MeOH | 50-100 |

| NaOH | - | H₂O/DMSO | 100-150 |

| R₂NH | K₂CO₃ | DMF | 100-150 |

Due to the lack of strong ortho/para activation, high temperatures would be required to effect a nucleophilic aromatic substitution on this compound with common nucleophiles like alkoxides or amines.

Conclusion

The bromine substituent of this compound is a highly valuable functional group that provides access to a diverse range of chemical transformations. Its reactivity is predominantly exploited in palladium-catalyzed cross-coupling reactions, where it serves as a reliable electrophilic partner. The formation of a Grignard reagent further expands its synthetic utility by transforming the electrophilic carbon into a potent nucleophile. While direct nucleophilic aromatic substitution is challenging due to the meta-positioning of the activating ester group, this guide provides the foundational knowledge and detailed protocols necessary for researchers to effectively harness the reactivity of this versatile building block in their synthetic endeavors. The provided data and experimental procedures serve as a robust starting point for the development of novel pharmaceuticals and advanced materials.

References

- 1. fiveable.me [fiveable.me]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Methyl 3-amino-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 11. web.alfredstate.edu [web.alfredstate.edu]

- 12. www1.udel.edu [www1.udel.edu]

- 13. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of Ethyl 3-bromo-4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds.[1] This methodology is widely employed in academic and industrial research, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.[2] These application notes provide a detailed protocol for the Suzuki coupling of Ethyl 3-bromo-4-methylbenzoate with various arylboronic acids. This substrate, an electron-deficient aryl bromide, serves as a valuable building block for the synthesis of substituted biaryl compounds. The presence of the ester functional group requires careful selection of reaction conditions to ensure its integrity throughout the transformation.[3]

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) catalyst. The generally accepted mechanism consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.[1]

-

Transmetalation: In the presence of a base, the organic moiety from the arylboronic acid is transferred to the palladium center, displacing the halide.[4]

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[4]

Data Presentation: Representative Reaction Conditions

The selection of catalyst, ligand, base, and solvent is crucial for a successful Suzuki coupling reaction, especially with substrates bearing electron-withdrawing groups. The following table summarizes representative conditions that can be applied to the coupling of this compound with an arylboronic acid.

| Parameter | Condition A | Condition B | Condition C |

| Palladium Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (2 mol%) |

| Ligand | - | SPhos (4 mol%) | XPhos (4 mol%) |

| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 equiv) | Cs₂CO₃ (2.0 equiv) |

| Solvent System | Dioxane/H₂O (4:1) | Toluene/H₂O (5:1) | THF/H₂O (4:1) |

| Temperature | 90-100 °C | 100-110 °C | 80-90 °C |

| Typical Reaction Time | 12-18 hours | 8-16 hours | 12-24 hours |

| Expected Yield | Good to Excellent | Excellent | Good to Excellent |

Experimental Protocols

The following is a general procedure for the Suzuki coupling of this compound with an arylboronic acid. This protocol should be considered a starting point and may require optimization for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (see table above)

-

Ligand (if required, see table above)

-

Base (see table above, 2.0-3.0 equiv)

-

Anhydrous and degassed solvent (e.g., Dioxane/Water 4:1)

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware

-

Solvents for work-up and purification (e.g., ethyl acetate, hexanes)

-

Brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the selected base (2.0-3.0 equiv), and the palladium catalyst and ligand (if applicable).

-

Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[5]

-

Solvent Addition: Add the degassed solvent system via syringe. If using a mixed solvent system, ensure both solvents are thoroughly degassed prior to use.[5]

-

Reaction: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (this compound) is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for the Suzuki coupling reaction.

References

"esterification of 3-bromo-4-methylbenzoic acid to Ethyl 3-bromo-4-methylbenzoate"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the synthesis of Ethyl 3-bromo-4-methylbenzoate via the Fischer esterification of 3-bromo-4-methylbenzoic acid. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and fine chemicals. The provided protocol is based on established Fischer esterification methodologies for substituted benzoic acids, ensuring a reliable and reproducible procedure.

Introduction

The esterification of carboxylic acids is a fundamental reaction in organic synthesis. This compound is a valuable building block in medicinal chemistry and materials science. The Fischer-Speier esterification offers a direct and cost-effective method for its preparation from 3-bromo-4-methylbenzoic acid and ethanol, utilizing an acid catalyst. The reaction proceeds by the nucleophilic attack of ethanol on the protonated carboxylic acid, followed by the elimination of water. To drive the equilibrium towards the product, an excess of the alcohol is typically employed.

Data Presentation

The following table summarizes the key compounds and expected outcome for the esterification of 3-bromo-4-methylbenzoic acid.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Expected Yield (%) | Purity (%) |

| 3-bromo-4-methylbenzoic acid | C₈H₇BrO₂ | 215.04 | Solid | N/A | >98 |

| This compound | C₁₀H₁₁BrO₂ | 243.10 | Liquid | ~75-85 | >98 |

Experimental Protocol

This protocol details the laboratory procedure for the synthesis of this compound.

Materials and Reagents:

-

3-bromo-4-methylbenzoic acid

-

Anhydrous Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O)

-

Deionized Water

Equipment:

-

Round-bottom flask

-